4-Bromo-8-chloro-2-methylquinoline

Descripción general

Descripción

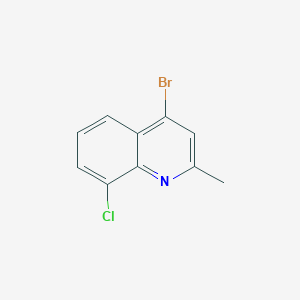

4-Bromo-8-chloro-2-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H7BrClN. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-2-methylquinoline can be achieved through various methods. One common approach involves the halogenation of 2-methylquinoline. The process typically includes the following steps:

Bromination: 2-Methylquinoline is treated with bromine in the presence of

Actividad Biológica

4-Bromo-8-chloro-2-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7BrClN

- Molecular Weight : 256.53 g/mol

- IUPAC Name : this compound

The compound features a quinoline core with bromine and chlorine substituents, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Potential : Quinoline derivatives are being investigated for their ability to inhibit cancer cell proliferation. For instance, some derivatives have demonstrated cytotoxic effects against different cancer cell lines, including HeLa and A549 cells .

- Antiviral Properties : Certain quinoline compounds have been noted for their antiviral activity, particularly against influenza viruses. The presence of halogen substituents can enhance the lipophilicity and electron-withdrawing properties, potentially improving antiviral efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar quinoline derivatives have been shown to inhibit key enzymes involved in bacterial cell division and cancer cell metabolism.

- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells .

- Metal Chelation : Compounds with a quinoline structure often exhibit chelation properties, which can be beneficial in targeting metalloproteins involved in disease processes .

Antimicrobial Activity Study

A study assessed the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting that this compound could be a promising candidate for developing new antibiotics .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Standard Drug | Staphylococcus aureus | 24 |

| This compound | Pseudomonas aeruginosa | 22 |

| This compound | Klebsiella pneumoniae | 25 |

Anticancer Activity Assessment

Another study investigated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Cisplatin | HeLa | 21.02 |

| This compound Derivative | HeLa | 10.5 |

Propiedades

IUPAC Name |

4-bromo-8-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFXZBNYUVGOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653701 | |

| Record name | 4-Bromo-8-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-52-5 | |

| Record name | 4-Bromo-8-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.